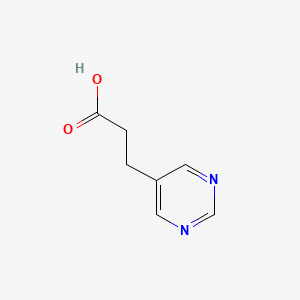

3-(Pyrimidin-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-pyrimidin-5-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCFDQFEJGONQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591490 | |

| Record name | 3-(Pyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-83-8 | |

| Record name | 3-(Pyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrimidin-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structure-Activity Relationship of 3-(Pyrimidin-5-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the chemical architecture and biological activity of pyrimidine propanoic acid scaffolds, focusing on their potential as anti-inflammatory and enzyme-inhibiting agents.

This technical guide provides a detailed overview of the structure-activity relationship (SAR) for derivatives of 3-(pyrimidin-5-yl)propanoic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to a lack of extensive SAR studies on the bare this compound core, this paper will focus on a closely related and well-studied series: 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivatives as potent anti-inflammatory agents. Additionally, the role of the pyrimidine moiety in the inhibition of the vanin-1 enzyme, a key player in oxidative stress and inflammation, will be discussed to provide a broader context for the therapeutic potential of this chemical class.

Anti-Inflammatory Activity of Thioxo-Tetrahydropyrimidine Propanoic Acid Derivatives

A key study by Mokale et al. (2010) provides a systematic investigation into the anti-inflammatory properties of a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivatives. The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model, a standard and well-established assay for acute inflammation.

Structure-Activity Relationship (SAR) Analysis

The core structure consists of a tetrahydropyrimidine ring bearing a propanoic acid side chain at the 5-position, a thioxo group at the 2-position, and variable substituents at the 4- and 6-positions. The study revealed that the nature of the substituents at these positions significantly influences the anti-inflammatory activity.

The general trend observed was that the introduction of electron-withdrawing or lipophilic groups on the phenyl rings at the C4 and C6 positions of the pyrimidine core led to enhanced anti-inflammatory activity.

Table 1: Structure-Activity Relationship of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic Acid Derivatives

| Compound ID | R1 (at C4) | R2 (at C6) | % Inhibition of Edema at 5h |

| 1a | -C₆H₅ | -C₆H₅ | 58.33 |

| 1b | -C₆H₅ | 4-Cl-C₆H₄ | 68.05 |

| 1c | -C₆H₅ | 4-F-C₆H₄ | 65.27 |

| 1d | -C₆H₅ | 4-OCH₃-C₆H₄ | 61.11 |

| 1e | 4-Cl-C₆H₄ | -C₆H₅ | 70.83 |

| 1f | 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 76.38 |

| 1g | 4-Cl-C₆H₄ | 4-F-C₆H₄ | 73.61 |

| 1h | 4-Cl-C₆H₄ | 4-OCH₃-C₆H₄ | 69.44 |

| Diclofenac | - | - | 80.55 |

Data compiled from Mokale et al., 2010.

-

Effect of Halogen Substitution: The presence of a chloro group at the para-position of the phenyl ring at C4 (Compound 1e ) significantly increases activity compared to the unsubstituted phenyl ring (Compound 1a ). A similar trend is observed when the chloro group is on the phenyl ring at C6 (Compound 1b ). The di-chloro substituted compound (1f ) exhibited the highest activity in the series, comparable to the standard drug Diclofenac. Fluoro-substitution also leads to a notable increase in activity.

-

Effect of Methoxy Group: The introduction of an electron-donating methoxy group at the para-position of the phenyl rings (Compounds 1d and 1h ) resulted in slightly lower or comparable activity to the unsubstituted analogs, suggesting that electron-withdrawing properties are favorable for enhanced anti-inflammatory effects.

The propanoic acid moiety is a critical feature, as this class of compounds belongs to the non-steroidal anti-inflammatory drugs (NSAIDs), many of which are arylalkanoic acids.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The in vivo anti-inflammatory activity was determined using the carrageenan-induced rat paw edema method, a widely accepted model for evaluating acute inflammation.

Animals: Male Wistar rats weighing between 150-200g were used. The animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

-

The rats were divided into groups, including a control group, a standard group receiving Diclofenac, and test groups for each synthesized compound.

-

The test compounds and the standard drug were administered orally as a suspension in 0.5% w/v carboxymethyl cellulose (CMC) in water.

-

After one hour of drug administration, acute inflammation was induced by injecting 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

The paw volume was measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage inhibition of edema was calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Vanin-1 Inhibition: A Potential Mechanism of Action for Pyrimidine Derivatives

While a direct SAR study of this compound as a vanin-1 inhibitor is not available, the broader class of pyrimidine derivatives has been explored for this target. Vanin-1 is a pantetheinase enzyme that plays a crucial role in regulating oxidative stress and inflammation.[1][2]

The Vanin-1 Signaling Pathway

Vanin-1 hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. Cysteamine can modulate the levels of glutathione (GSH), a key intracellular antioxidant. An overactivity of vanin-1 can lead to a depletion of GSH stores, thereby increasing oxidative stress and promoting inflammation.[2][3] This is often mediated through the antagonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[4] Therefore, inhibiting vanin-1 is a promising therapeutic strategy for inflammatory diseases.

The pyrimidine scaffold, due to its versatile chemistry and ability to engage in various non-covalent interactions, serves as a valuable core for designing potent and selective vanin-1 inhibitors. The development of such inhibitors could offer a novel therapeutic approach for a range of inflammatory and oxidative stress-related disorders.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. The structure-activity relationship of the thioxo-tetrahydropyrimidine series clearly demonstrates that targeted modifications of the pyrimidine core can lead to potent anti-inflammatory compounds. The key takeaways for researchers and drug development professionals are the importance of lipophilic and electron-withdrawing substituents at the 4- and 6-positions of the pyrimidine ring for enhanced anti-inflammatory activity.

Furthermore, the involvement of the broader pyrimidine class in the inhibition of enzymes like vanin-1 highlights the potential for these scaffolds to act on multiple targets within inflammatory pathways. Future research should focus on a more systematic exploration of the SAR of this compound itself against a panel of inflammatory targets. The synthesis of new derivatives with diverse substitutions on both the pyrimidine ring and the propanoic acid side chain, coupled with detailed in vitro and in vivo testing, will be crucial for unlocking the full therapeutic potential of this versatile chemical family. The use of computational modeling and structural biology could further guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(Pyrimidin-5-yl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. When coupled with a propanoic acid moiety at the 5-position, a unique chemical entity emerges: 3-(pyrimidin-5-yl)propanoic acid. This core structure and its derivatives are gaining attention for their potential biological activities, spanning from antibacterial to anticancer applications. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on presenting clear, actionable data and methodologies for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed pyrimidine ring. For instance, derivatives such as 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid can be synthesized and subsequently serve as a precursor for more complex heterocyclic systems.

A key transformation is the cyclization of these propanoic acid derivatives to form fused ring systems, such as tetrahydropyrido[2,3-d]pyrimidines. This is often achieved through chlorination of the pyrimidine ring followed by amination and subsequent heterocyclization. Such synthetic pathways offer a versatile platform for generating a library of diverse derivatives for biological screening.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being antibacterial and potential anticancer effects through enzyme inhibition.

Antibacterial Activity

Certain derivatives of this compound have been investigated for their antibacterial properties. For example, compounds derived from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid have been synthesized and screened for their ability to inhibit bacterial growth. While specific quantitative data for a broad range of these derivatives is still emerging, the initial findings suggest that the pyrimidine-propanoic acid scaffold is a viable starting point for the development of novel antibacterial agents.

Anticancer Activity: Tyrosine Kinase Inhibition

A particularly promising avenue for the therapeutic application of this compound derivatives lies in their potential as anticancer agents, specifically as tyrosine kinase inhibitors. The cyclized derivatives, known as pyridopyrimidinones, have been identified as potent inhibitors of several tyrosine kinases involved in cancer cell proliferation and survival.

Platelet-Derived Growth Factor Receptor (PDGFr) Inhibition:

Pyridopyrimidinone derivatives have shown inhibitory activity against PDGFr, a receptor tyrosine kinase that plays a crucial role in tumor growth and angiogenesis.[1] Inhibition of PDGFr can disrupt downstream signaling pathways, leading to reduced cell proliferation and tumor progression.

Phosphoinositide 3-Kinase (PI3K) Pathway:

The PI3K pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and it is frequently mutated in various cancers.[2] Pyridopyrimidinones have been investigated as inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[2][3][4][5] By blocking the activity of PI3Kα, these compounds can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of derivatives conceptually linked to the this compound core. It is important to note that direct data for a wide range of these specific derivatives is limited in publicly available literature, and the presented data often pertains to structurally related compounds or downstream products.

| Derivative Class | Target | Activity Metric | Value | Cell Line/Organism | Reference |

| Pyridopyrimidinone | PDGFr | IC50 | 31 nM | N/A (Enzyme Assay) | [1] |

| Pyridopyrimidinone | FGFr | IC50 | 88 nM | N/A (Enzyme Assay) | [1] |

| Pyridopyrimidinone | c-src TK | IC50 | 31 nM | N/A (Enzyme Assay) | [1] |

Note: Further screening of a wider range of this compound derivatives is required to establish a comprehensive structure-activity relationship (SAR).

Experimental Protocols

General Synthesis of Pyridopyrimidinones from this compound Derivatives

This protocol outlines a general procedure for the synthesis of 4-amino-substituted 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines from a this compound precursor.

Step 1: Chlorination

-

Treat the starting this compound derivative (e.g., 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for a specified period to ensure complete conversion to the chloro-pyrimidine derivative.

-

After cooling, carefully quench the reaction mixture with ice-water and neutralize to precipitate the product.

-

Filter, wash with water, and dry the crude product.

Step 2: Amination

-

Dissolve the chloro-pyrimidine derivative in a suitable solvent (e.g., ethanol).

-

Add an excess of the desired amine.

-

Heat the reaction mixture in a sealed vessel at an elevated temperature to facilitate the nucleophilic substitution of the chlorine atom.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Step 3: Heterocyclization

-

The aminated intermediate can undergo intramolecular cyclization to form the tetrahydropyrido[2,3-d]pyrimidine ring system.

-

This step may be facilitated by treatment with a suitable acid or base catalyst and heating.

-

The specific conditions for cyclization will depend on the nature of the substituents on the pyrimidine and propanoic acid moieties.

-

Purify the final product by recrystallization or column chromatography.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

Caption: PI3K/AKT signaling pathway and the inhibitory action of pyridopyrimidinone derivatives.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated antibacterial activity and the potential for its derivatives to act as potent tyrosine kinase inhibitors highlight the versatility of this chemical class. Future research should focus on the synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships for various biological targets. In-depth mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for their biological effects and to identify potential off-target activities. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein | Semantic Scholar [semanticscholar.org]

3-(Pyrimidin-5-yl)propanoic Acid: Unraveling the Cellular Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Pyrimidin-5-yl)propanoic acid is a molecule of interest within the broader landscape of pyrimidine-based compounds, a class of heterocyclic organic molecules that are fundamental to various biological processes. Pyrimidine scaffolds are integral to the structure of nucleobases, vitamins, and a wide array of therapeutic agents. While the specific mechanism of action for this compound is not extensively documented in publicly available research, this guide aims to provide a comprehensive overview of the potential cellular pathways and molecular targets that may be influenced by this compound, drawing inferences from the known activities of structurally related pyrimidine derivatives. This document will explore potential enzymatic and signaling pathway interactions, supported by a review of relevant experimental methodologies.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to a wide range of biological targets. Marketed drugs containing the pyrimidine moiety include anticancer agents, antivirals, and antihypertensives.[1] The functionalization of the pyrimidine ring, as seen in this compound with its propanoic acid substituent, can significantly modulate its physicochemical properties and biological activity, offering a versatile platform for drug design.

Potential Cellular Targets and Mechanisms of Action

Direct experimental evidence detailing the specific cellular targets and mechanism of action for this compound is currently limited in the scientific literature. However, based on the activities of other pyrimidine-containing small molecules, several potential mechanisms can be postulated.

Kinase Inhibition

A prominent role for pyrimidine derivatives is in the inhibition of protein kinases, which are crucial regulators of cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidine-based compounds have been successfully developed as inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR): Several pyrimidine-containing molecules act as ATP-competitive inhibitors of EGFR, a key target in non-small cell lung cancer.[4]

-

Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[5] Thieno[3,2-d]pyrimidines, for example, have been investigated as CDK inhibitors.[5]

-

Polo-like Kinase 4 (PLK4): This serine/threonine kinase is a master regulator of centriole duplication, and its inhibition is a therapeutic strategy in oncology.[6][7] Pyrimidine-based compounds have been identified as potent PLK4 inhibitors.[6][7]

-

Extracellular Signal-Regulated Kinases (ERK): As a focal point in the MAP kinase pathway, ERK is a target for controlling malignancies with aberrant signaling.[2]

The propanoic acid side chain of this compound could potentially interact with the solvent-exposed regions of kinase ATP-binding pockets or allosteric sites.

Modulation of Other Enzyme Families

Beyond kinases, the pyrimidine scaffold is found in inhibitors of other enzyme classes. For example, derivatives have been explored as inhibitors of pyridoxal phosphate-mediated enzymatic decarboxylation and transamination, although substituted 3-(pyrimidin-5-yl)propionic acids did not show significant inhibitory capacity in one study.[8]

Receptor Antagonism

Structurally related propanoic acid analogs have been shown to act as receptor antagonists. For instance, 3-(2-aminocarbonylphenyl)propanoic acid derivatives are potent and selective EP3 receptor antagonists.[9] While the core scaffold differs, this suggests that the propanoic acid moiety can be a key pharmacophoric feature for receptor binding.

Postulated Signaling Pathway Involvement

Given the potential for kinase inhibition, this compound could theoretically impact major signaling pathways implicated in cell proliferation, survival, and migration.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival.[10] Inhibition of kinases within this pathway is a validated anticancer strategy. Should this compound target a kinase upstream of or within this cascade, it could lead to the downregulation of pro-survival signals and induction of apoptosis.

A hypothetical signaling pathway diagram illustrating potential kinase inhibition by this compound is presented below.

Caption: Hypothetical inhibition of key signaling kinases.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols would be required.

Target Identification and Validation

A logical workflow for identifying the molecular target(s) of this compound is outlined below.

Caption: Experimental workflow for target identification.

4.1.1. Kinase Panel Screening:

-

Protocol: The compound would be screened against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM). The percentage of kinase activity inhibition would be measured, typically using a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based method.

-

Data Presentation: Hits would be defined as kinases with inhibition greater than a certain threshold (e.g., >50%).

4.1.2. Dose-Response and IC50 Determination:

-

Protocol: For the initial hits, a dose-response curve would be generated by incubating the kinase with serial dilutions of the compound. The concentration of the compound that inhibits 50% of the kinase activity (IC50) would be calculated.

-

Data Presentation: IC50 values would be tabulated for each confirmed kinase target.

| Kinase Target | IC50 (µM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

| Table 1: Hypothetical IC50 values for this compound against various kinase targets. |

Cellular Assays to Confirm Mechanism

4.2.1. Western Blotting for Phospho-protein Levels:

-

Protocol: Cancer cell lines with known dysregulation in specific signaling pathways would be treated with varying concentrations of the compound. Cell lysates would be collected, and Western blotting would be performed using antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates.

-

Data Presentation: A table summarizing the change in phosphorylation levels of key signaling proteins.

| Protein | Phosphorylation Status | Fold Change vs. Control |

| Target Kinase | Decreased | Value |

| Downstream Substrate 1 | Decreased | Value |

| Downstream Substrate 2 | Decreased | Value |

| Table 2: Hypothetical changes in protein phosphorylation upon treatment. |

4.2.2. Cell Cycle Analysis:

-

Protocol: Cells would be treated with the compound for a defined period (e.g., 24, 48 hours). Cells would then be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Data Presentation: A table showing the percentage of cells in each cell cycle phase at different compound concentrations.

| Compound Conc. (µM) | % G0/G1 | % S | % G2/M |

| 0 (Control) | Value | Value | Value |

| 1 | Value | Value | Value |

| 10 | Value | Value | Value |

| Table 3: Hypothetical cell cycle distribution data. |

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be elucidated, the extensive precedent for pyrimidine derivatives in modulating key cellular signaling pathways, particularly through kinase inhibition, provides a strong foundation for future investigation. The experimental approaches outlined in this guide offer a clear roadmap for identifying its molecular target(s) and characterizing its effects on cellular function. Such studies are essential to unlock the potential therapeutic value of this and related compounds in drug development. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial in determining the clinical translatability of this compound.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 2. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(pyrimidin-5-yl)propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(pyrimidin-5-yl)propanoic acid analogs. The document delves into the core molecular targets, summarizes relevant quantitative data, and offers detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrimidine scaffold is a key structural component in numerous clinically approved drugs, including anticancer agents, antivirals, and antibiotics. Analogs of this compound, which incorporate a central pyrimidine ring, are emerging as a promising area of research with the potential to address unmet medical needs in oncology, inflammation, and infectious diseases. This guide will explore the primary therapeutic targets of these analogs, with a focus on oncogenic K-Ras proteins and cyclooxygenase (COX) enzymes.

Potential Therapeutic Targets

K-Ras Inhibition in Cancer Therapy

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[3][4] These mutations, particularly at the G12 position, lock the K-Ras protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][5] The primary signaling cascades activated by oncogenic K-Ras include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4]

Recent drug discovery efforts have identified pyrimidine-based scaffolds as promising inhibitors of mutant K-Ras, particularly the G12C and G12D variants. These inhibitors can bind to specific pockets on the K-Ras protein, disrupting its function and blocking downstream signaling. The structural features of this compound analogs make them suitable candidates for the design of novel K-Ras inhibitors.

The signaling cascade initiated by the activation of K-Ras is a critical driver of tumorigenesis. Upon activation, K-Ras recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. Subsequently, MEK activates ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation.[3] Concurrently, active K-Ras can also activate the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[3]

Caption: K-Ras Signaling Pathway.

Cyclooxygenase (COX) Inhibition in Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[6][7] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[6]

Pyrimidine derivatives have been investigated as selective COX-2 inhibitors.[8] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The structural characteristics of this compound analogs suggest their potential as scaffolds for the development of novel anti-inflammatory agents targeting COX-2.

The induction of COX-2 expression is a complex process regulated by various pro-inflammatory stimuli, such as cytokines and growth factors. These stimuli activate intracellular signaling cascades, including the MAPK and NF-κB pathways, which converge on the nucleus to promote the transcription of the COX-2 gene.[9] The resulting increase in COX-2 enzyme levels leads to the heightened production of prostaglandins, which mediate the inflammatory response.[7]

Caption: COX-2 Signaling Pathway.

Other Potential Therapeutic Targets

The versatile pyrimidine scaffold has been incorporated into inhibitors of a wide range of other enzymes and receptors, suggesting that this compound analogs may have therapeutic potential beyond K-Ras and COX inhibition. These include:

-

Other Kinases: Pyrimidine derivatives are known to inhibit various protein kinases involved in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[10][11]

-

Antimicrobial Targets: The pyrimidine nucleus is present in several antimicrobial agents. Potential mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[12][13]

Quantitative Data Summary

The following tables summarize publicly available quantitative data for various pyrimidine derivatives against relevant therapeutic targets. It is important to note that this data is for structurally related compounds and serves as a benchmark for the potential activity of novel this compound analogs.

Table 1: Antiproliferative Activity of Pyrimidine-Based K-Ras Inhibitors

| Compound ID | Cell Line | K-Ras Mutation | IC50 (µM) | Reference |

| KD-8 | Panc-1 | G12D | ~2.1 | [14] |

| KD-8 | SW1990 | G12D | ~2.1 | [14] |

| KD-8 | CT26 | G12D | ~2.1 | [14] |

| Compound 10c | Panc1 | G12D | 1.40 | [15] |

| Compound 10k | Panc1 | G12D | 2.22 | [15] |

Table 2: Enzymatic Inhibition of Pyrimidine-Based K-Ras G12D Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 10k | KRAS-G12D | 0.009 | [15] |

| MRTX1133 (Reference) | KRAS-G12D | 0.0004 | [15] |

Table 3: COX Inhibition by Pyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | COX-1 | >100 | >2.38 | [8] |

| L1 | COX-2 | 42 | [8] | |

| L2 | COX-1 | >100 | >2.11 | [8] |

| L2 | COX-2 | 47.5 | [8] | |

| Meloxicam (Reference) | COX-2 | 40 | [8] | |

| Piroxicam (Reference) | COX-2 | 80 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound analog and for key biological assays to evaluate its therapeutic potential.

Synthesis of a Representative Analog: Ethyl 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoate

A plausible synthetic route for this compound analogs is the Biginelli reaction, a one-pot multicomponent condensation.[16]

Experimental Workflow for Synthesis

Caption: Synthesis Workflow.

Materials:

-

Benzaldehyde

-

Ethyl levulinate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (10 mmol), ethyl levulinate (10 mmol), and urea (15 mmol) in ethanol (50 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Dry the purified product under vacuum to obtain the desired ethyl 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoate.

-

Characterize the final compound using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

K-Ras Inhibition Assays

This assay is a high-throughput method to screen for compounds that inhibit the binding of GTP to K-Ras.[4]

Materials:

-

Recombinant His-tagged K-Ras protein (wild-type or mutant)

-

GTP-Red (fluorescently labeled GTP analog)

-

Anti-6His antibody labeled with Europium cryptate (donor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

384-well low-volume white plates

-

Test compounds (this compound analogs) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add 2 µL of the test compound dilutions or vehicle (DMSO) control.

-

Add 4 µL of His-tagged K-Ras protein to each well.

-

Prepare a detection mixture containing GTP-Red and the anti-6His-Europium cryptate antibody in assay buffer.

-

Add 4 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

This assay measures the phosphorylation levels of downstream effectors of the K-Ras pathway, such as ERK and AKT, in cancer cells expressing mutant K-Ras.

Materials:

-

K-Ras mutant cancer cell line (e.g., Panc-1 for G12D, NCI-H358 for G12C)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed the K-Ras mutant cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

COX Inhibition Assay (Fluorometric)

This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.[5][7]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds

-

96-well black plates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the test compound dilutions, COX-1 or COX-2 enzyme, and heme.

-

Incubate for 10-15 minutes at room temperature.

-

Prepare a reaction mixture containing the fluorometric probe, HRP, and arachidonic acid in assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for Amplex Red) in a kinetic mode for 10-20 minutes.

-

Determine the reaction rate (slope of the fluorescence versus time curve).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.[13]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

-

Prepare an inoculum of the microbial strain adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with a standard antimicrobial agent) and a negative control (microorganism in broth without any compound).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Analogs of this compound represent a promising class of compounds with the potential to target key players in cancer, inflammation, and infectious diseases. Their structural similarity to known inhibitors of oncogenic K-Ras and COX-2 provides a strong rationale for their further investigation. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of these novel pyrimidine derivatives, paving the way for the development of new therapeutic agents.

References

- 1. iris.unife.it [iris.unife.it]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KRAS - Wikipedia [en.wikipedia.org]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. jsynthchem.com [jsynthchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(Pyrimidin-5-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Pyrimidin-5-yl)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a high-quality predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using advanced computational algorithms and are benchmarked against known experimental data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | Singlet, broad | 1H | -COOH |

| 9.12 | Singlet | 1H | Pyrimidine H2 |

| 8.85 | Singlet | 2H | Pyrimidine H4, H6 |

| 2.95 | Triplet | 2H | -CH₂- (alpha to pyrimidine) |

| 2.68 | Triplet | 2H | -CH₂- (alpha to COOH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -COOH |

| ~158.0 | Pyrimidine C4, C6 |

| ~156.5 | Pyrimidine C2 |

| ~125.0 | Pyrimidine C5 |

| ~33.0 | -CH₂- (alpha to COOH) |

| ~28.0 | -CH₂- (alpha to pyrimidine) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (Pyrimidine ring) |

| ~1420, ~1300 | Medium | C-O-H bend, C-O stretch |

| ~1250 | Medium | C-N stretch |

| ~800 | Medium | C-H out-of-plane bend (Pyrimidine ring) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.0659 |

| [M+Na]⁺ | 175.0478 |

| [M-H]⁻ | 151.0513 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -2 to 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -10 to 200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 5.0 s

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Acquisition Parameters:

-

Ionization Mode: ESI, positive and negative modes.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

Data Processing:

-

The acquired mass spectra are processed to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

The exact mass measurements are used to calculate the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

The Genesis and Evolution of Pyrimidine-Based Propanoic Acids: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrimidine-based propanoic acids. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important class of molecules. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as enzyme inhibitors.

A Historical Perspective: From Pyrimidine to Propanoic Acid Derivatives

The journey of pyrimidine-based propanoic acids begins with the foundational discovery of the pyrimidine ring system. The systematic study of pyrimidines commenced in 1884 with Pinner's synthesis of derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1] Although pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879 with the preparation of barbituric acid.[1]

While the early focus was on the core pyrimidine structure and its naturally occurring derivatives like uracil, thymine, and cytosine, the exploration of synthetic derivatives with diverse functionalities gained momentum over time. The attachment of a propanoic acid moiety to the pyrimidine ring represents a significant step in the chemical exploration of this scaffold, aiming to modulate its physicochemical properties and biological activities. Specific historical details on the very first synthesis of a pyrimidine-based propanoic acid are not prominently documented in readily available literature, suggesting its emergence from the broader, systematic expansion of pyrimidine chemistry rather than a singular, landmark discovery.

Synthetic Methodologies

The synthesis of pyrimidine-based propanoic acids can be achieved through various chemical strategies, generally involving the construction of the pyrimidine ring followed by the introduction or modification of the propanoic acid side chain, or vice versa.

One key approach involves the use of β-dicarbonyl compounds or their equivalents in condensation reactions with amidines. For instance, the synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids involves the condensation of amidine derivatives with molecules containing an aldehyde or ketone, followed by intramolecular cyclization and aromatization.[1]

A specific example is the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid . This multi-step synthesis starts with the regioselective N-alkylation of a substituted pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by saponification of the ester to yield the propanoic acid. Subsequent modifications, such as nucleophilic substitution and reduction, afford the final product.[2]

Detailed Experimental Protocol: Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid

This protocol is based on the work of Rosemeyer (2007).[2]

Step 1: Synthesis of Ethyl 3-[4-chloro-2-(methylthio))-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propanoate (3a)

-

To a suspension of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (2) (0.5 g, 2.5 mmol) in a mixture of benzene (20 mL) and 50% aqueous sodium hydroxide (20 mL), add tetrabutylammonium hydrogensulfate (85 mg, 0.25 mmol).

-

Agitate the mixture for 5 minutes using a vibromixer.

-

Add ethyl 3-bromopropionate (3.11 mL, 25 mmol) and continue mixing for 60 minutes.

-

Add another portion of ethyl 3-bromopropionate (3.11 mL, 25 mmol) and mix for an additional 30 minutes.

-

Separate the layers and extract the aqueous phase twice with benzene.

-

Combine the organic layers, wash with water, filter, and evaporate to dryness.

-

Dissolve the residue in a small amount of methanol and crystallize the product by adding water.

Step 2: Synthesis of 3-[4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propanoic acid (3b)

-

Saponify the ester group of compound 3a to yield the corresponding carboxylic acid. Detailed saponification conditions were not provided in the source but typically involve treatment with a base like NaOH or KOH in an aqueous or alcoholic solution, followed by acidification.

Step 3: Synthesis of 3-(4-Amino-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (4a)

-

Dissolve the acid 3b (300 mg, 1.1 mmol) in concentrated aqueous ammonia (25%) and heat to 120°C in an autoclave for 12 hours.

-

Evaporate the mixture to dryness.

-

Dissolve the residue in dilute aqueous ammonia and acidify with glacial acetic acid to crystallize the product.

Step 4: Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (4b)

-

Perform reductive removal of the 2-methylthio group from compound 4a . Specific reduction conditions were not detailed in the source but could involve reagents like Raney Nickel.

Biological Activities and Structure-Activity Relationships

Pyrimidine-based propanoic acids have been investigated for a range of biological activities, with a significant focus on their role as enzyme inhibitors. The propanoic acid moiety can act as a key pharmacophoric feature, enabling interactions with the active sites of various enzymes.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary target for some pyrimidine derivatives is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[3] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[3] Inhibition of DHODH leads to pyrimidine starvation, which can induce both cell death and differentiation in cancer cells.[3]

Other Biological Activities

Derivatives of pyrimidine-based propanoic acids have also been explored for other therapeutic applications, including:

-

Antimicrobial activity : Certain synthesized derivatives have shown antibacterial properties.

-

Anti-inflammatory and Antioxidant properties : Some pyrimidine derivatives have demonstrated the ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways.[5]

The biological activity is often influenced by the nature and position of substituents on the pyrimidine ring.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of selected pyrimidine derivatives, including some with carboxylic acid functionalities, against various biological targets. This data highlights the potential of this chemical class in drug discovery.

| Compound | Target | Activity (IC50) | Cell Line | Reference |

| Pyrimidine derivative 2a | Lipoxygenase | 42 µM | - | [5] |

| Pyrimidine derivative 2f | Lipoxygenase | 47.5 µM | - | [5] |

| Chalcone 1g | Lipoxygenase | 17 µM | - | [5] |

| Pyrimidine derivative 2d | Cytotoxicity | Strong at 50 µM | A549 | [5] |

| Compound 17 (boronic acid derivative) | VCP/p97 | 54.7 nM (enzymatic) | - | [6] |

| Compound 17 (boronic acid derivative) | Cytotoxicity | 2.80 µM | A549 | [6] |

| Compound 17 (boronic acid derivative) | Cytotoxicity | 0.86 µM | RPMI8226 | [6] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine-based propanoic acids are intrinsically linked to their ability to modulate specific cellular signaling pathways.

The De Novo Pyrimidine Biosynthesis Pathway

This fundamental metabolic pathway is essential for the production of pyrimidine nucleotides. DHODH, the fourth enzyme in this pathway, is a key regulatory point.[3] By inhibiting DHODH, pyrimidine-based propanoic acids can disrupt the synthesis of UMP, a precursor for all other pyrimidine nucleotides, thereby halting DNA and RNA synthesis and cell proliferation.

mTORC1 Signaling Pathway and Pyrimidine Synthesis

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate de novo pyrimidine synthesis.[7][8][9] mTORC1, through its downstream effector S6K1, can phosphorylate and activate the CAD enzyme, which catalyzes the first three steps of pyrimidine biosynthesis.[7][8][9] This provides another layer of regulation and a potential indirect target for therapeutic intervention.

Future Directions

The field of pyrimidine-based propanoic acids continues to evolve, with ongoing research focused on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action and the identification of new biological targets will be crucial for the development of the next generation of therapeutics based on this versatile chemical scaffold. The exploration of their potential in combination therapies, particularly in oncology, also represents a promising avenue for future investigation.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-(Pyrimidin-5-yl)propanoic Acid: An Examination of its Role in Human Metabolism

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 3-(Pyrimidin-5-yl)propanoic acid and its posited role as a human metabolite. Following a comprehensive review of metabolomic databases and the scientific literature, there is currently no direct evidence to classify this compound as an endogenous human metabolite. The established catabolic pathways of pyrimidine bases in humans do not lead to the formation of this compound. While derivatives of this compound are of significant interest in medicinal chemistry for their potential therapeutic applications, the parent compound has not been identified in human biofluids or tissues as a product of natural metabolic processes. This document outlines the known pathways of human pyrimidine degradation and contrasts this with the synthetic and research applications of this compound derivatives.

Human Pyrimidine Catabolism: Established Pathways

In humans, the breakdown of the pyrimidine bases, uracil and thymine, is a well-characterized metabolic pathway. This catabolic process does not result in the formation of this compound. Instead, the pyrimidine ring is opened and degraded into smaller, non-toxic molecules.

The key steps in pyrimidine degradation are:

-

Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively.

-

Ring Opening: Dihydropyrimidinase cleaves the heterocyclic ring to form N-carbamoyl-β-alanine from dihydrouracil and N-carbamoyl-β-aminoisobutyrate from dihydrothymine.

-

Hydrolysis: β-ureidopropionase hydrolyzes these intermediates to produce the amino acids β-alanine and β-aminoisobutyrate, along with ammonia and carbon dioxide.[1][2][3]

These end products, β-alanine and β-aminoisobutyrate, can then be further metabolized or excreted.[1][4] The established pyrimidine degradation pathway is depicted below.

References

- 1. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inborn errors of pyrimidine metabolism: clinical update and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Silico Modeling of 3-(pyrimidin-5-yl)propanoic Acid Binding Affinity to Cyclin-Dependent Kinase 2 (CDK2)

Abstract: Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that acts as a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1] Its dysregulation is frequently observed in various human cancers, making it a prime target for therapeutic intervention.[2] Structure-based drug design, powered by in silico modeling, offers a robust framework for the rapid screening and optimization of potential small-molecule inhibitors.[3] This technical guide provides a comprehensive, step-by-step methodology for evaluating the binding affinity of a novel compound, 3-(pyrimidin-5-yl)propanoic acid, with its putative target, CDK2. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The guide details protocols for data acquisition, molecular docking, and molecular dynamics (MD) simulations, supplemented with structured data tables and workflow visualizations to ensure clarity and reproducibility.

Introduction to the In Silico Modeling Cascade

The discovery of novel kinase inhibitors is a cornerstone of modern oncology research. The process often begins by identifying a promising chemical scaffold, such as the pyrimidine core, which is present in numerous known kinase inhibitors.[4] Computational methods, collectively known as in silico modeling, allow for the efficient prediction of molecular interactions between a ligand (the small molecule) and its receptor (the target protein), thereby prioritizing candidates for synthesis and experimental validation.[3]

This guide uses the interaction between this compound and human CDK2 as a representative case study. We will delineate a complete computational workflow, from initial data preparation to the advanced validation of binding poses through dynamic simulation.

Biological Context: The CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (Rb).[1][5] This action releases the E2F transcription factor, which in turn activates genes required for DNA synthesis, driving the cell from the G1 phase into the S phase.[6] Inhibiting CDK2 can therefore halt this process, leading to cell cycle arrest and preventing the proliferation of cancer cells.

Experimental Protocols: A Step-by-Step Guide

A rigorous in silico analysis follows a structured protocol to ensure the results are reliable and reproducible. The overall workflow involves preparing the receptor and ligand, performing docking simulations to predict binding modes, and refining these predictions with molecular dynamics.

Ligand Preparation

The accuracy of a docking simulation begins with a high-quality, low-energy 3D conformation of the ligand.

-

Structure Retrieval: Obtain the 2D structure of this compound from the PubChem database (CID 17889103).

-

3D Conversion and Energy Minimization:

-

Use a molecular editor or a tool like Open Babel to convert the 2D structure to a 3D format (e.g., SDF or MOL2).

-

Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer.

-

-

File Format Conversion:

-

Add polar hydrogens and compute Gasteiger charges, which are necessary for docking calculations.

-

Convert the processed ligand file to the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, charge information, and torsional degrees of freedom.

-

Receptor Preparation

Preparing the protein target involves cleaning the crystal structure and defining the active site.

-

Structure Retrieval: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this case study, we select PDB ID: 2FVD , which contains a diaminopyrimidine inhibitor, providing a well-defined active site.[7]

-

Structure Cleaning:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity.

-

Isolate the protein chain (Chain A in 2FVD) and the co-crystallized ligand for reference.

-

-

Protonation and File Conversion:

-

Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

-

Merge non-polar hydrogens and assign atomic charges (e.g., Kollman charges).

-

Save the cleaned receptor structure in the PDBQT format.

-

Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the receptor's active site.

-

Grid Box Generation:

-

Define a three-dimensional grid box that encompasses the entire binding site of CDK2. The coordinates for this box are centered on the position of the co-crystallized inhibitor from the PDB structure (2FVD).

-

The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site (e.g., 25 x 25 x 25 Å).

-

-

Running AutoDock Vina:

-

Execute the docking simulation using the prepared ligand and receptor PDBQT files and the defined grid box parameters.

-

The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a suitable value (e.g., 16 or 32) to balance computational cost and accuracy.

-

-

Output Analysis:

-

AutoDock Vina will generate multiple binding poses (typically 9-10), ranked by their predicted binding affinity in kcal/mol.

-

The pose with the lowest binding affinity score is considered the most favorable predicted binding mode.

-

Data Presentation and Quantitative Analysis

Molecular Docking Results

The primary output of a docking simulation is the binding affinity. This value estimates the Gibbs free energy of binding (ΔG). Lower (more negative) values indicate stronger predicted binding.[8]

| Compound Name | PubChem CID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) at 298K | Key Interacting Residues (Predicted) |

| This compound | 17889103 | -6.8 | 10.5 µM | Leu83, Gln131, Asp145 |

| Roscovitine (Reference Inhibitor) | 5287969 | -9.2 | 150 nM | Leu83, Phe80, Lys33, Asp86 |

Molecular Dynamics (MD) Simulation Protocol

While docking provides a static snapshot, MD simulations assess the stability of the ligand-receptor complex in a simulated physiological environment over time.

-

System Setup:

-

Use the top-ranked docking pose of the CDK2-ligand complex as the starting structure.

-

Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble), followed by constant pressure (NPT ensemble) to stabilize temperature and pressure.

-

-

Production Run:

-

Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

-

Analysis of MD Trajectories

Analysis of the MD trajectory provides insights into the dynamic behavior and stability of the protein-ligand complex.

| Analysis Metric | Description | Illustrative Result for CDK2-Ligand Complex | Interpretation |

| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. | Protein: 1.5 ± 0.3 ÅLigand: 1.2 ± 0.4 Å | Low, stable RMSD values suggest the complex remains in a stable conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | High fluctuation in loop regions; low fluctuation in the active site. | Confirms that the binding site residues remain relatively rigid to hold the ligand. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and receptor over time. | Average of 2-3 stable H-bonds maintained throughout the simulation. | Indicates key interactions, such as with Asp145, are consistently present. |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for assessing the binding affinity of this compound to the oncological target CDK2. The methodologies described, from receptor preparation and molecular docking to the validation of results with molecular dynamics simulations, represent a standard pipeline in modern computational drug discovery.

The illustrative data presented suggests that while this compound may bind to the active site of CDK2, its predicted affinity is modest compared to established inhibitors like Roscovitine. The stability of the complex, as suggested by MD simulation metrics, provides confidence in the predicted binding mode.

These computational predictions serve as a critical foundation for the next steps in the drug discovery process. Promising candidates identified through this workflow should be synthesized and subjected to in vitro kinase assays and cellular proliferation assays to experimentally validate their inhibitory activity. The in silico model can then be further refined with experimental data to guide the rational design of more potent and selective analogs.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. pnas.org [pnas.org]

An In-Depth Technical Guide to 3-(Pyrimidin-5-yl)propanoic Acid: A Potential Modulator of Cellular Signaling

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

3-(Pyrimidin-5-yl)propanoic acid, a heterocyclic carboxylic acid, has emerged as a compound of significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its potential role as a modulator of key cellular signaling pathways. Notably, this compound is investigated as a potential inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an enzyme implicated in various oncogenic and metabolic signaling cascades. This document details available data on its physicochemical properties, outlines a representative synthesis protocol, and explores the intricacies of the LMW-PTP signaling pathway, a primary target of this class of molecules.

Compound Identification and Physicochemical Properties

CAS Number: 933682-83-8[1] Molecular Formula: C₇H₈N₂O₂[1][2]

The structural and physicochemical properties of this compound are crucial for understanding its biological activity and developing it as a potential therapeutic agent. A summary of its key properties is presented in the table below.

| Property | Value | Source |